molecular formula C7H12O2 B14716360 Methyl 2-methylpent-4-enoate CAS No. 20459-96-5

Methyl 2-methylpent-4-enoate

Katalognummer: B14716360
CAS-Nummer: 20459-96-5
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: PCDWJNVETVCPSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methylpent-4-enoate is an organic compound with the molecular formula C7H12O2. It is a methyl ester derivative of 2-methylpent-4-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-methylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-methylpent-4-enoic acid or other oxidized derivatives.

    Reduction: 2-methylpent-4-en-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-methylpent-4-enoate in chemical reactions involves the interaction of its ester group with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent substitution of the ester group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,2-dimethylpent-4-enoate: This compound has a similar structure but with an additional methyl group on the second carbon.

    Ethyl 2-methyl-4-pentenoate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-methylpent-4-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

20459-96-5

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

methyl 2-methylpent-4-enoate

InChI

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h4,6H,1,5H2,2-3H3

InChI-Schlüssel

PCDWJNVETVCPSE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.